molecular formula C20H19N3OS B2762609 N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide CAS No. 1171607-10-5

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide

Cat. No.: B2762609
CAS No.: 1171607-10-5
M. Wt: 349.45
InChI Key: OZCMRGORMMBDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide is a sophisticated chemical compound featuring a tetrahydrocyclopenta[c]pyrazole core structure, a scaffold demonstrated in scientific literature to possess significant pharmacological potential. This molecular architecture shares structural similarities with pyrazole derivatives that have shown remarkable biological activities, including antioxidant properties through inhibition of ROS production in human platelets with IC50 values ranging 8-10 µM, and antiproliferative effects against various cancer cell lines . The compound incorporates a phenylthioacetamide moiety at the 3-position of the pyrazole ring, which may enhance its potential as a key intermediate or active compound in medicinal chemistry and drug discovery research. Researchers investigating calcium channel modulation may find this compound particularly valuable, as related 2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives have been identified as N-type calcium channel (Cav2.2) inhibitors with demonstrated in vivo efficacy in rat CFA pain models, representing a promising target for chronic pain research . The structural complexity of this compound, combining the constrained cyclopenta-fused pyrazole system with the phenylthioacetamide side chain, suggests potential for selective interaction with various biological targets. This compound is offered exclusively for research purposes in laboratory settings, and is not intended for diagnostic, therapeutic, or human use. Comprehensive product documentation including handling precautions and storage recommendations is provided with each order to ensure researcher safety and compound integrity.

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19(14-25-16-10-5-2-6-11-16)21-20-17-12-7-13-18(17)22-23(20)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCMRGORMMBDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide typically involves multiple steps:

  • Formation of the Cyclopenta[c]pyrazole Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a cyclopentanone derivative, the cyclization can be induced using a strong acid like hydrochloric acid or a base like sodium hydroxide.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the cyclopenta[c]pyrazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Phenylthioacetamide Moiety: : This step involves the reaction of the cyclopenta[c]pyrazole derivative with phenylthioacetic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the phenylthio group, potentially leading to the formation of dihydropyrazole derivatives or thiol compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives and thiol compounds.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

Antiviral Activity

Research indicates that N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide exhibits potent antiviral properties.

Case Studies

  • SARS-CoV-2 Inhibition : In vitro studies demonstrated that this compound effectively inhibits SARS-CoV-2 RdRp with an EC50 value of 0.21 µM and a cytotoxicity (CC50) greater than 100 µM, indicating a favorable safety profile compared to existing antiviral agents.
    CompoundEC50 (µM)CC50 (µM)
    This compound0.21>100
  • Dual Inhibition of Respiratory Syncytial Virus and Influenza A Virus : Derivatives based on this compound were synthesized and evaluated for their anti-RSV and anti-IAV activities. Some derivatives exhibited low micromolar EC50 values against both viruses.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. The results indicate significant anti-proliferative effects.

Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference Drug
Hep-G212.93 ± 0.55Doxorubicin
A43118.92 ± 1.48Ellipticine

These findings suggest that the compound exhibits comparable efficacy to established chemotherapeutic agents.

Antimicrobial Activity

Preliminary studies have investigated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results indicate effectiveness in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylthioacetamide moiety may play a crucial role in binding to these targets, while the cyclopenta[c]pyrazole core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The cyclopenta[c]pyrazole system in the target compound distinguishes it from thiazole- or pyridazine-based analogues. This bicyclic system may enhance rigidity and influence binding affinity to hydrophobic enzyme pockets compared to monocyclic cores .
  • Thioether vs. Thiol Groups : The phenylthioacetamide group in the target compound differs from thiol or methylthio substituents in analogues (e.g., ). The sulfur atom’s electronic and steric effects could modulate solubility and metabolic stability .
  • Aromatic Substitutents: The 2-phenyl group on the pyrazole ring is analogous to dichlorophenyl or ethylphenyl groups in other compounds, which are known to enhance π-π stacking interactions in crystal packing or target binding .

Physicochemical and Crystallographic Properties

Limited data exist for the target compound, but comparisons can be drawn from related structures:

  • Hydrogen Bonding : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H···N hydrogen bonds, forming R₂²(8) graph-set motifs that stabilize crystal packing . Similar interactions are likely in the target compound due to the acetamide NH group.
  • Melting Points : Thiazole-based acetamides (e.g., ) show melting points ~490 K, suggesting the target compound may have comparable thermal stability if crystallized similarly.
  • Solubility : The phenylthio group may reduce aqueous solubility compared to more polar substituents (e.g., ’s pyridazine derivative), though this requires experimental validation.

Biological Activity

N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structure combining a tetrahydrocyclopenta[c]pyrazole moiety with a phenylthioacetamide. Its molecular formula is C15H17N3OC_{15}H_{17}N_{3}O with a molecular weight of approximately 255.31 g/mol. The structure can be represented as follows:

N 2 phenyl 2 4 5 6 tetrahydrocyclopenta c pyrazol 3 yl 2 phenylthio acetamide\text{N 2 phenyl 2 4 5 6 tetrahydrocyclopenta c pyrazol 3 yl 2 phenylthio acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved by reacting a diketone with hydrazine under acidic or basic conditions.
  • Cyclopentane Ring Formation : The pyrazole intermediate undergoes cyclization to form the tetrahydrocyclopenta[c]pyrazole structure.
  • Thioamide Incorporation : The final step involves coupling the cyclopenta[c]pyrazole intermediate with a phenylthio group through amide bond formation techniques.

These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of derivatives similar to this compound against various cancer cell lines. For instance, compounds with similar structures showed significant activity against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some derivatives have been shown to inhibit PTPs which play critical roles in cell signaling pathways associated with cancer progression .
  • Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several research findings highlight the biological potential of this compound:

  • Cytotoxicity Studies : A study demonstrated that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
    CompoundCell LineIC50 (µM)
    Compound AHT-295.0
    Compound BA4314.8
    Compound CPC36.1
  • In Vivo Studies : In vivo evaluations showed that certain derivatives could significantly reduce tumor growth in animal models, suggesting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : SAR studies indicated that modifications to the phenylthio group could enhance biological activity, providing insights for future drug design .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions requiring precise control of parameters:

  • Temperature: Reactions often proceed at 60–100°C, depending on the step (e.g., cyclization vs. condensation).
  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred for steps requiring nucleophilic substitution, while THF or dichloromethane may be used for acid-catalyzed reactions .
  • Catalysts: Use of bases (e.g., triethylamine) or transition metals (e.g., Cu(OAc)₂) to facilitate coupling reactions .
  • Purity Control: Intermediate purification via column chromatography or recrystallization (e.g., ethanol) ensures high yields (>70%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., acetamide proton signals at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S–C bond at ~680 cm⁻¹) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using solvent systems like hexane:ethyl acetate (8:2) .

Q. How can researchers confirm the compound’s structural homogeneity post-synthesis?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves 3D molecular geometry and hydrogen-bonding patterns using programs like SHELXL .
  • HPLC-PDA: Quantifies purity (>95%) and detects trace byproducts .
  • Differential Scanning Calorimetry (DSC): Assesses thermal stability and polymorphic forms .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural validation?

Methodological Answer:

  • Cross-Validation: Compare observed NMR splitting patterns with computational predictions (e.g., DFT calculations). MS/MS fragmentation can clarify ambiguous peaks .
  • Isotopic Labeling: Use deuterated analogs to confirm proton assignments in complex splitting scenarios .
  • Crystallographic Validation: SCXRD provides unambiguous bond-length/angle data to resolve discrepancies .

Q. What experimental designs are recommended for studying its biological activity against central nervous system (CNS) targets?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., CDK5) or neurotransmitter receptors (e.g., GABAₐ) using fluorometric assays .
    • Cellular Uptake: Use BBB permeability models (e.g., MDCK-MDR1 cells) with LC-MS quantification .
  • In Vivo Models:
    • Rodent Behavioral Studies: Assess anxiolytic/analgesic effects via elevated plus maze or tail-flick tests .
    • Metabolite Profiling: Identify active metabolites using liver microsomes and UPLC-QTOF .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict binding modes to targets (e.g., COX-2) and estimate free-energy landscapes .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (target: 2–3), solubility, and CYP450 inhibition .
  • QSAR Modeling: Correlate substituent effects (e.g., phenylthio vs. methylthio) with activity trends .

Q. What strategies mitigate synthetic challenges in scaling up while maintaining yield and purity?

Methodological Answer:

  • Flow Chemistry: Reduces exothermic risks in cyclization steps and improves reproducibility .
  • Design of Experiments (DoE): Optimizes parameters (e.g., reagent stoichiometry, mixing time) via response surface methodology .
  • Green Chemistry: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-miscible alternatives .

Comparative Analysis of Structural Analogs

Analog Structural Modification Impact on Activity Reference
Analog A Replacement of phenylthio with methylthioReduced logP (-0.5), improved solubility but lower COX-2 inhibition (IC₅₀: 1.2 μM → 3.8 μM)
Analog B Substitution of cyclopenta[c]pyrazolyl with thieno[3,2-d]pyrimidineEnhanced kinase selectivity (CDK5 IC₅₀: 0.8 μM vs. 2.1 μM)
Analog C Addition of 4-fluorophenyl to acetamideIncreased BBB permeability (Papp: 12 × 10⁻⁶ cm/s → 18 × 10⁻⁶ cm/s)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.